molecular formula C11H13FO2 B8687418 2-(4-Fluorophenyl)-2-methoxy-3,3-dimethyloxirane CAS No. 88539-00-8

2-(4-Fluorophenyl)-2-methoxy-3,3-dimethyloxirane

Cat. No.: B8687418
CAS No.: 88539-00-8
M. Wt: 196.22 g/mol
InChI Key: HHLFJOXPWNCPJC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-methoxy-3,3-dimethyloxirane is a useful research compound. Its molecular formula is C11H13FO2 and its molecular weight is 196.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

88539-00-8

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

2-(4-fluorophenyl)-2-methoxy-3,3-dimethyloxirane

InChI

InChI=1S/C11H13FO2/c1-10(2)11(13-3,14-10)8-4-6-9(12)7-5-8/h4-7H,1-3H3

InChI Key

HHLFJOXPWNCPJC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C2=CC=C(C=C2)F)OC)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

100.32 g (0.41 mol) of 2-bromo-1-(4-fluorophenyl)-2-methylpropan-1-one, prepared by brominating 1-(4-fluorophenyl)-2-methylpropan-1-one (as is described in EP-A-3002), are dissolved in 80 ml of dry methanol and 24.3 g (0.45 mol) of sodium methoxide in a solvent mixture of 60 ml dry methanol and 120 ml of chlorobenzene are added dropwise at 20° C. The methanol is then distilled off and the chlorobenzene solution is concentrated. The liquid crude product (90.8 g) is further purified by distillation at 60° C. and 0.2 mm Hg.
Quantity
100.32 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Name
sodium methoxide
Quantity
24.3 g
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reactant
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Quantity
60 mL
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solvent
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Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

39.22 g (0.16 mol) of 2-bromo-1-(4-fluorophenyl)-2-methylpropan-1-one, prepared by brominating 1-(4-fluorophenyl)-2-methylpropan-1-one analogously to European Patent Application No. 3,002, are dissolved in 50 ml of methanol. 23.5 g (0.176 mol) of methanolic 30% strength sodium methylate solution are added dropwise at room temperature. The methanol is then distilled off, and the residue is taken up with diethyl ether. The salt is filtered off, and the ether solution is concentrated. The liquid crude product is further reacted as described hereinafter without further purification.
Quantity
39.22 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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